1,1',2-Trimethyl-4,4'-bipyridin-1-ium
Description
1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide (chemical formula: C₂₁H₁₈N₄²⁺·2Br⁻) is a dicationic bipyridinium salt characterized by a methylene bridge linking two pyridinium rings. Its crystal structure (orthorhombic, space group Fdd2) features chevron-shaped cations that stack into columns along the [001] direction, stabilized by π–π interactions (intermolecular C⋯C distance: 3.493 Å) and intercolumnar C–H⋯N hydrogen bonds . The smaller bromide counterion facilitates tighter packing compared to bulkier anions like PF₆⁻, leading to distinct supramolecular architectures .
Properties
CAS No. |
57432-27-6 |
|---|---|
Molecular Formula |
C13H16N2+2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1,2-dimethyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C13H16N2/c1-11-10-13(6-9-15(11)3)12-4-7-14(2)8-5-12/h4-10H,1-3H3/q+2 |
InChI Key |
UOGPPOHEXIDVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CC(=C1)C2=CC=[N+](C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’,2-Trimethyl-4,4’-bipyridin-1-ium can be achieved through various methods. One common synthetic route involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction produces a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . Industrial production methods often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling, as well as metal-catalyzed homocoupling reactions like Ullmann and Wurtz coupling .
Chemical Reactions Analysis
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reversible one- and two-electron reductions of bipyridinium derivatives are accompanied by dramatic changes in the UV-vis absorption spectra of the materials . Common reagents used in these reactions include electron-rich aromatic diamines and Zincke salts . Major products formed from these reactions include conjugated oligomers and polymeric materials containing 4,4’-bipyridine units .
Scientific Research Applications
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications. In chemistry, it is used as a building block in the synthesis of supramolecular complexes and electrochromic devices . In medicine, bipyridinium compounds are being explored for their potential use in drug delivery systems and as photosensitizers . In industry, they are used in the construction of redox flow batteries and other electrochemical devices .
Mechanism of Action
The mechanism of action of 1,1’,2-Trimethyl-4,4’-bipyridin-1-ium involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which are accompanied by changes in its UV-vis absorption spectra . These redox processes allow the compound to act as an electroactive material in various applications, such as electrochromic devices and redox flow batteries . The molecular targets and pathways involved in these processes include the electron-rich aromatic diamines and Zincke salts used in its synthesis .
Comparison with Similar Compounds
Counterion Effects: Bromide vs. Hexafluorophosphate
The substitution of bromide (Br⁻) with hexafluorophosphate (PF₆⁻) in analogous salts significantly alters crystal packing:
- Br⁻ salt : Forms columnar stacks with π–π interactions and hydrogen bonds (N1–C1–N1 bond angle: 111.1°). Bromide ions occupy interstitial spaces between columns .
- PF₆⁻ salt : Lacks columnar stacking due to the larger PF₆⁻ anion, which disrupts close-packing interactions. The N1–C1–N1 bond angle increases to 112.3°, reflecting reduced steric constraints .
Key Data :
| Parameter | Br⁻ Salt | PF₆⁻ Salt |
|---|---|---|
| Bond Angle (°) | 111.1 | 112.3 |
| Intermolecular C⋯C (Å) | 3.493 | N/A |
| Packing Motif | Columns | Non-columnar |
Substituent Effects: Methylene vs. Vinyl Groups
The introduction of vinyl substituents (e.g., in 1,1′-methylenebis{4-[(E)-2-(pyridin-4-yl)vinyl]pyridinium} dibromide dihydrate) disrupts columnar stacking:
- Methylene-bridged compound : Forms columns via π–π interactions and hydrogen bonds.
- Vinyl-substituted compound : Adopts zigzag ribbon-like packing due to steric hindrance from the extended vinyl groups .
Key Insight : Bulky substituents reduce planarity and increase torsional angles between pyridinium rings, destabilizing columnar motifs .
Hydrogen Bonding and Torsional Flexibility
Hydrogen bonding patterns and ring torsional angles vary with substituent size and counterions:
- Br⁻ salt : Dihedral angle between pyridinium and pyridyl rings is 21.00°, enabling intercolumnar C–H⋯N bonds (H11⋯N2 distance: 2.546 Å) .
- Other bipyridinium salts : Pyridinium rings in 4,4′-bipyridin-1-ium derivatives exhibit torsional angles up to 27.1°, depending on anion size and packing constraints .
Key Data :
| Compound | Torsional Angle (°) | Hydrogen Bond Distance (Å) |
|---|---|---|
| Br⁻ salt | 21.00 | 2.546 (H11⋯N2) |
| General bipyridinium salts | ≤27.1 | 2.5–3.0 |
Electronic and Functional Implications
Bipyridinium derivatives exhibit tunable electrochemical properties depending on substituents:
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